molecular formula C14H14ClFN2OS B2999118 2-((2-chloro-6-fluorobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one CAS No. 552309-44-1

2-((2-chloro-6-fluorobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B2999118
CAS No.: 552309-44-1
M. Wt: 312.79
InChI Key: QADBTYOARXTPEV-UHFFFAOYSA-N
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Description

2-((2-chloro-6-fluorobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one is a chemical compound characterized by the presence of a chloro, fluoro, and benzyl group attached to a thioether linkage, along with a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable thiol compound under basic conditions to form the thioether linkage. This intermediate is then subjected to further reactions to introduce the pyrimidinone core and other substituents. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-chloro-6-fluorobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions .

Scientific Research Applications

2-((2-chloro-6-fluorobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((2-chloro-6-fluorobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-chloro-6-fluorobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its pyrimidinone core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2OS/c1-3-9-8(2)17-14(18-13(9)19)20-7-10-11(15)5-4-6-12(10)16/h4-6H,3,7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADBTYOARXTPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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